[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride
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Overview
Description
[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride is a chemical compound with the molecular formula C12H21ClN2O2 and a molecular weight of 260.76 g/mol. This compound is known for its unique structure, which includes an azetidine ring and a propylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride typically involves the reaction of azetidine derivatives with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride
- [1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride
Uniqueness
Compared to similar compounds, [1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride exhibits unique properties due to the presence of the propyl group, which enhances its reactivity and specificity in various chemical reactions.
Properties
CAS No. |
60752-81-0 |
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Molecular Formula |
C12H21ClN2O2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-5-7-13-11(15)16-10-8-14(9-10)12(3,4)6-2;/h2,10H,5,7-9H2,1,3-4H3,(H,13,15);1H |
InChI Key |
HOUGCMPZCKNBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1C[NH+](C1)C(C)(C)C#C.[Cl-] |
Origin of Product |
United States |
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